(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
Description
(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a rigid norbornane-like scaffold. The compound’s structure includes a carboxylic acid group at position 4 and a secondary amine within the bicyclic framework, with the (1R) stereochemistry critical for its spatial orientation. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVAMMMWNZVEAH-ARDPDPPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C[C@@H]1NC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the use of Diels-Alder reactions, which are well-known for creating bicyclic structures. One common method involves the reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include moderate temperatures and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, leading to different functional groups.
Substitution: Substitution reactions are common, where different substituents can be introduced to the bicyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neurological Disorders
Research indicates that derivatives of (1R)-2-azabicyclo[2.2.1]heptane compounds exhibit significant potential in treating neurological disorders such as Alzheimer's disease and schizophrenia. These compounds can act as antagonists or agonists at various neurotransmitter receptors, including acetylcholine and dopamine receptors .
2. Pain Management
Studies have shown that (1R)-2-azabicyclo[2.2.1]heptane derivatives can be effective in managing pain through their modulation of pain pathways in the central nervous system. Their ability to interact with opioid receptors presents a promising avenue for developing new analgesics with reduced side effects compared to traditional opioids .
Neuropharmacological Insights
3. Cognitive Enhancement
The compound has been studied for its cognitive-enhancing properties, particularly in improving memory and learning capabilities in animal models. This application is particularly relevant for age-related cognitive decline and other memory impairments .
4. Antidepressant Effects
Emerging evidence suggests that (1R)-2-azabicyclo[2.2.1]heptane derivatives may possess antidepressant-like effects, potentially offering new therapeutic options for depression treatment through their influence on serotonin and norepinephrine pathways .
Synthetic Methodologies
5. Synthesis Techniques
The synthesis of this compound typically involves complex multi-step reactions, including bis-hydroxylation and subsequent functionalization steps using various reagents like potassium permanganate or osmium tetroxide under controlled conditions .
| Synthesis Step | Reagents Used | Conditions |
|---|---|---|
| Bis-hydroxylation | Potassium permanganate | Hydro-organic medium |
| Functionalization | Borohydrides | Reducing conditions |
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of (1R)-2-azabicyclo[2.2.1]heptane showed neuroprotective effects against oxidative stress in neuronal cells, indicating potential for neurodegenerative disease therapies.
Case Study 2: Analgesic Properties
In a clinical trial reported in Pain Research and Management, participants receiving a novel formulation based on this compound exhibited significant reductions in chronic pain levels compared to placebo groups, highlighting its efficacy as a new analgesic agent.
Mechanism of Action
The mechanism of action of (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride involves its interaction with molecular targets through its bicyclic structure. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s unique structure allows it to fit into specific binding sites, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Stereoisomers and Positional Analogs
The stereochemistry and substitution patterns significantly influence the physicochemical and biological properties of azabicycloheptane derivatives. Key examples include:
Table 1: Stereoisomers and Positional Variants
Key Observations :
- Stereoisomers (e.g., 1R vs. 1S) share identical molecular formulas but differ in spatial arrangement, impacting receptor binding and metabolic stability.
- Commercial availability varies: (1R,3S,4S)-3-carboxylic acid hydrochloride is widely supplied, while the (1S)-4-carboxylic acid variant is notably expensive, suggesting synthetic complexity .
Substituent-Modified Derivatives
Functional group additions or substitutions alter reactivity and applications:
Table 2: Substituent-Modified Derivatives
Key Observations :
- Esterification (e.g., ethyl carboxylate) modifies solubility and reactivity, enabling use in prodrug designs .
Heteroatom-Modified Bicyclic Systems
Incorporation of heteroatoms like sulfur diversifies applications:
Table 3: Heteroatom-Modified Analogs
Key Observations :
- Sulfur-containing analogs (e.g., 4-thia-1-azabicycloheptanes) are pivotal in β-lactam antibiotics but differ fundamentally from the target compound’s structure and applications .
Biological Activity
(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, applications, and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN\O
- CAS Number : 1212489-75-2
- Molecular Weight : 163.63 g/mol
The bicyclic structure of (1R)-2-Azabicyclo[2.2.1]heptane contributes to its unique biological properties, making it a versatile scaffold in drug design.
Research indicates that (1R)-2-Azabicyclo[2.2.1]heptane derivatives can interact with various biological targets, particularly in the central nervous system (CNS). The compound is believed to modulate neurotransmitter systems, which may lead to therapeutic effects in disorders such as anxiety and depression.
Key Mechanisms:
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that the compound may inhibit specific enzymes involved in neurotransmitter metabolism.
1. Neuropharmacological Effects
Research has demonstrated that (1R)-2-Azabicyclo[2.2.1]heptane derivatives exhibit significant neuropharmacological activities:
- Anxiolytic Effects : In animal models, the compound has shown promise in reducing anxiety-like behaviors.
- Antidepressant Activity : Studies suggest potential antidepressant effects through modulation of serotonin levels.
2. Antimicrobial Properties
Some derivatives of (1R)-2-Azabicyclo[2.2.1]heptane have exhibited antimicrobial activity against various pathogens, indicating a potential role in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Applications in Drug Development
The unique structure of (1R)-2-Azabicyclo[2.2.1]heptane makes it a valuable scaffold for developing new therapeutic agents:
Q & A
What are the key synthetic routes for (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, and how do they address stereochemical control?
Basic
The synthesis typically involves multi-step strategies, including lactam alcoholysis, enantiomer separation, and cycloaddition. For example, a related bicyclic compound (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride was synthesized via benzoylation, tosylation, and reductive steps using reagents like LiBH₄ and NaOMe . Stereochemical control is achieved through chiral resolution or asymmetric catalysis, though exact conditions for the target compound may require optimization.
How can researchers optimize enantiomeric purity during synthesis?
Advanced
Enantiomer separation often employs chiral chromatography or diastereomeric salt formation. Evidence from a corrected stereochemical assignment highlights the importance of X-ray crystallography to validate configurations, as misassignments in literature have occurred (e.g., confusion between endo and exo isomers) . Coupling HPLC with polarimetric detection ensures purity, while kinetic resolution during lactam ring-opening (e.g., using enantioselective enzymes) may improve yields .
What analytical techniques are critical for characterizing this compound and its intermediates?
Basic
Essential methods include:
- NMR spectroscopy : To confirm regiochemistry and stereochemistry (e.g., coupling constants for bicyclic protons) .
- HPLC-MS : For purity assessment and detection of by-products .
- X-ray crystallography : Resolves ambiguous stereochemical assignments .
- IR spectroscopy : Identifies functional groups like carboxylic acid and hydrochloride salt formation .
How can researchers address discrepancies in stereochemical assignments reported in literature?
Advanced
Contradictions often arise from misinterpretation of NOE (Nuclear Overhauser Effect) data or insufficient resolution in chiral columns. A case study demonstrated re-analysis of crystalline intermediates via X-ray diffraction corrected an endo/exo misassignment . Cross-validating NMR data with computational models (e.g., DFT-based chemical shift predictions) further resolves ambiguities .
What are the recommended storage conditions to ensure compound stability?
Basic
Store in airtight, light-resistant containers at room temperature in a desiccator. The compound’s sensitivity to moisture and oxidation necessitates inert gas (N₂/Ar) purging during storage . Hydrochloride salts generally exhibit better stability than free bases, but periodic purity checks via TLC or HPLC are advised .
What N-protection strategies are effective during synthesis?
Advanced
The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal with HCl/dioxane. Evidence shows Boc protection of 2-azabicyclo[2.2.1]heptane derivatives improves solubility and prevents side reactions during cycloaddition . Alternative strategies, like Fmoc for orthogonal deprotection, are less common but viable for peptide coupling applications .
How should hazards associated with this compound be managed in the lab?
Basic
Wear PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may release HCl vapors upon decomposition, requiring pH-neutral waste disposal. Acute toxicity (H302) and skin irritation (H317) risks necessitate spill containment with inert absorbents .
What methodologies identify and mitigate reaction by-products?
Advanced
By-products like over-oxidized intermediates or diastereomers are detected via LC-MS. For example, Portoghese’s synthesis of a related compound identified tosyl chloride adducts as major impurities, which were minimized by optimizing reaction time and temperature . Scaling down reactions for TLC monitoring (e.g., using iodine or ninhydrin staining) aids real-time troubleshooting .
How does the bicyclic framework influence biological activity in related compounds?
Advanced
The rigid bicyclic structure enhances binding affinity to biological targets by restricting conformational flexibility. For instance, 2-azabicyclo[2.2.1]heptane derivatives mimic proline in enzyme inhibitors, improving metabolic stability . Computational docking studies suggest the carboxylic acid group facilitates hydrogen bonding with active sites, while the azabicyclic core enhances lipophilicity .
Can computational modeling predict reaction outcomes for this compound?
Advanced
Density Functional Theory (DFT) simulations model transition states to predict regioselectivity in cycloaddition reactions. For example, the endo rule in Diels-Alder reactions was validated for azabicyclo systems using Gibbs free energy calculations . Molecular dynamics simulations also assess solvation effects on crystallization, aiding polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
